1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene is an organic compound classified as a halogenated benzene derivative. Its molecular formula is and it has a molecular weight of 372.63 g/mol. The structure features a benzene ring substituted with chlorine and iodine atoms, along with an ethoxybenzyl group. This unique configuration imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of research and industry .
While specific biological activities of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene are not extensively documented, its structural components suggest potential interactions with various biological targets. The compound may exhibit activity as a probe in biochemical assays or contribute to the development of bioactive molecules. Its halogenated nature may also influence its binding affinity and reactivity with biological macromolecules .
The synthesis of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene can be achieved through several methods:
For industrial applications, large-scale halogenation processes are employed, optimized for high yield and purity. Techniques such as continuous flow reactors are often used alongside advanced purification methods to ensure the quality of the final product.
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene has various applications:
The compound's interaction profile is influenced by its functional groups. The chlorine and iodine atoms are capable of participating in halogen bonding, while the ethoxybenzyl group may engage in hydrophobic interactions. These interactions can significantly affect the compound's reactivity and binding properties in both chemical and biological contexts .
Several compounds share structural similarities with 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene:
| Compound Name | Key Differences |
|---|---|
| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Contains bromine instead of iodine |
| 1-Chloro-2-(4-methoxybenzyl)-4-iodobenzene | Contains a methoxy group instead of ethoxy |
| 1-Chloro-2-(4-ethoxybenzyl)-4-bromobenzene | Contains bromine instead of iodine |
The uniqueness of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene lies in its combination of both chlorine and iodine atoms, which bestow distinct reactivity patterns compared to similar compounds. This dual halogenation allows for diverse chemical transformations that are not typically available in compounds containing only one type of halogen .
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene emerged in the late 2000s as a critical intermediate in the synthesis of dapagliflozin, an SGLT2 inhibitor for type 2 diabetes management. Patent filings from 2009 first documented its preparation via reductive methods using (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone as the precursor. The compound's design reflects strategic halogen placement to facilitate subsequent Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene, systematically describing its substituents:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClIO |
| CAS Registry Number | 1103738-29-9 |
| EC Number | 822-455-1 |
| SMILES Notation | Clc1cc(I)ccc1Cc2ccc(OCC)cc2 |
The molecular weight of 372.63 g/mol and calculated exact mass of 371.977783 g/mol confirm its halogen-rich composition.
This compound exemplifies three key principles in organohalogen chemistry:
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene exhibits a complex molecular architecture characterized by a dihalogenated benzene ring system connected to an ethoxybenzyl substituent [1]. The compound possesses the molecular formula C₁₅H₁₄ClIO with a molecular weight of 372.63 g/mol [2] [1] [3]. The structural framework consists of two aromatic rings: a primary benzene ring bearing chlorine at position 1 and iodine at position 4, with a benzyl linkage at position 2 connecting to a secondary benzene ring containing an ethoxy substituent at the ortho position [1].
The bonding characteristics within this molecule reflect the unique electronic interactions between halogen substituents and the aromatic system [4]. The carbon-chlorine bond demonstrates partial double bond character due to resonance stabilization involving the delocalized π-electron system of the benzene ring [4]. This delocalization introduces additional bonding between carbon and chlorine, strengthening the bond compared to aliphatic carbon-chlorine bonds [4]. The carbon-iodine bond exhibits significant polarization due to the large electronegativity difference, creating a dipole moment that influences molecular interactions [5].
The ethoxybenzyl moiety introduces additional conformational flexibility through rotation about the benzyl carbon-carbon bond [6]. The ethoxy group (-OCH₂CH₃) contributes both electron-donating inductive effects and mesomeric stabilization to the aromatic system . The benzyl linkage (-CH₂-) provides a flexible spacer that allows for various spatial orientations between the two aromatic rings [6].
X-ray diffraction analysis has been documented for the closely related 4-ethoxybenzyl isomer, providing insights into the crystallographic behavior of this compound class [8]. The crystal structure reveals specific powder X-ray diffraction patterns that can be utilized for compound identification and purity assessment [8]. The spatial arrangement of molecules in the crystal lattice is influenced by intermolecular interactions including halogen bonding and π-π stacking interactions between aromatic rings [9].
The molecular geometry exhibits a non-planar configuration due to steric interactions between the halogen substituents and the benzyl group [10]. The dihedral angle between the two aromatic rings varies depending on crystal packing forces and intermolecular interactions [9]. The presence of both chlorine and iodine atoms creates an asymmetric charge distribution that affects the overall molecular dipole moment and crystal packing arrangement [10].
Crystallographic parameters for related compounds indicate that 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene likely adopts a monoclinic or triclinic crystal system based on structural similarity to other dihalogenated aromatic compounds [9]. The unit cell dimensions and space group assignments require specific X-ray crystallographic determination for this particular isomer [9].
The thermodynamic properties of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene reflect its complex molecular structure and intermolecular interactions [11]. The compound exhibits a predicted boiling point of 411.2±40.0°C at 760 mmHg, indicating significant intermolecular forces due to the presence of heavy halogen atoms and aromatic π-π interactions [3] [12]. The melting point ranges from 62-64°C for the related 4-ethoxybenzyl isomer, suggesting similar thermal behavior for the 2-ethoxybenzyl variant [3].
The density is predicted to be 1.531±0.06 g/cm³, reflecting the high atomic mass contribution from iodine and the compact packing of the aromatic structure [3] [12]. The flash point of 202.5±27.3°C indicates moderate thermal stability under standard conditions [12]. Vapor pressure measurements show extremely low volatility (0.0±0.9 mmHg at 25°C), consistent with the high molecular weight and strong intermolecular interactions [12].
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 372.63 | g/mol |
| Boiling Point | 411.2±40.0 | °C |
| Melting Point | 62-64 | °C |
| Density | 1.531±0.06 | g/cm³ |
| Flash Point | 202.5±27.3 | °C |
| Vapor Pressure (25°C) | 0.0±0.9 | mmHg |
The solubility characteristics of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene are dominated by its hydrophobic nature and high molecular weight [14]. Water solubility is extremely limited at 1.6×10⁻³ g/L at 25°C, classifying the compound as essentially insoluble in aqueous media [12]. This low aqueous solubility results from the large hydrophobic aromatic surface area and the absence of strong hydrogen bonding donor groups [14].
The compound demonstrates slight solubility in polar aprotic solvents such as dimethyl sulfoxide and moderate solubility in alcohols like methanol [3] [14]. The ethoxy substituent provides some polar character that enables limited dissolution in moderately polar organic solvents [14]. The partition coefficient (LogP) value of 6.21 indicates extremely high lipophilicity and strong preference for organic phases over aqueous phases [12] [14].
The polar surface area of 9.23 Ų reflects the minimal contribution of polar functional groups to the overall molecular surface [12]. This low polar surface area correlates with poor membrane permeability and limited bioavailability in biological systems [12]. The high lipophilicity suggests strong partitioning into lipid membranes and fatty tissues if biological exposure were to occur [14].
Storage recommendations specify maintaining the compound at 2-8°C in dark, sealed, and dry conditions to prevent degradation and maintain chemical stability [2] [3] [15]. The sensitivity to light and moisture indicates potential reactivity of the halogen substituents under certain environmental conditions [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene through analysis of ¹H and ¹³C spectra [16]. Proton nuclear magnetic resonance spectra exhibit characteristic aromatic signals in the 6.5-8.0 ppm region, with specific chemical shifts influenced by the electronic effects of chlorine and iodine substituents [17]. The electron-withdrawing nature of these halogens causes downfield shifts of adjacent aromatic protons compared to unsubstituted benzene [16].
The ethoxy group contributes distinct multipicity patterns with the ethyl chain appearing as a quartet for the methylene protons (3.5-4.5 ppm) and a triplet for the methyl group (1.2-1.5 ppm) [17]. The benzyl methylene bridge typically resonates around 3.5-4.0 ppm as a singlet, providing a diagnostic signal for structural confirmation [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework in the 110-160 ppm region, with specific shifts depending on halogen substitution patterns [16]. The carbon atoms directly bonded to iodine experience significant shielding effects due to the heavy atom influence, typically appearing upfield compared to chlorine-substituted carbons [16]. The ethoxy carbons resonate at characteristic positions: approximately 60-65 ppm for the methylene carbon and 14-15 ppm for the methyl carbon [17].
Chlorine-35 nuclear magnetic resonance spectroscopy has limited utility for organic chlorides due to extremely broad signal linewidths in the tens of kilohertz range [18]. The quadrupolar nature of chlorine nuclei and molecular size effects contribute to severe line broadening that obscures detailed structural information [18].
Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification in 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene [19]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the ethoxy group occur at 2800-3000 cm⁻¹ [19] [20]. The aromatic carbon-carbon stretching modes manifest in the 1450-1650 cm⁻¹ region, with specific frequencies influenced by halogen substitution patterns [19].
The fingerprint region (600-1450 cm⁻¹) contains complex vibrational modes that provide unique spectral signatures for compound identification [20]. Carbon-chlorine stretching vibrations typically appear around 600-800 cm⁻¹, while carbon-iodine stretches occur at lower frequencies due to the heavier iodine atom [19]. The ethoxy group contributes characteristic carbon-oxygen stretching modes in the 1000-1300 cm⁻¹ region [20].
Out-of-plane aromatic carbon-hydrogen bending vibrations provide information about substitution patterns on the benzene rings [20]. The presence of multiple substituents creates characteristic splitting patterns that can distinguish between different isomers and substitution arrangements [19]. Overtone and combination bands in the 1650-2000 cm⁻¹ region offer additional structural confirmation [20].
Mass spectrometric analysis of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene reveals characteristic fragmentation patterns that provide structural information [21]. The molecular ion peak appears at m/z 372, with isotope patterns reflecting the natural abundance of chlorine-35/37 and iodine-127 [21]. The molecular ion typically exhibits moderate intensity due to the stability imparted by the aromatic ring systems [22].
Common fragmentation pathways include loss of the ethoxy group (-45 mass units) to generate fragment ions at m/z 327 [21]. Benzylic cleavage represents a favored fragmentation route due to the stability of the resulting benzyl cation, producing characteristic peaks corresponding to the ethoxybenzyl fragment [22]. Halogen loss patterns show preferential elimination of iodine over chlorine, reflecting the weaker carbon-iodine bond strength [21].
The base peak often corresponds to tropylium ion formation (m/z 91) through rearrangement processes involving the benzyl moiety [22]. Additional significant fragments arise from successive losses of halogen atoms and alkyl groups, creating a complex fragmentation pattern that serves as a molecular fingerprint [21]. The presence of multiple aromatic rings leads to stable fragment ions that persist throughout the fragmentation cascade [22].
X-ray diffraction analysis provides definitive structural confirmation and crystallographic parameters for 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene [8]. Powder X-ray diffraction patterns have been documented for the related 4-ethoxybenzyl isomer, showing characteristic peak positions that can be used for phase identification and purity assessment [8]. The diffraction pattern reflects the specific crystal lattice parameters and space group symmetry of the compound [9].
Single crystal X-ray diffraction studies would provide complete three-dimensional structural information including bond lengths, bond angles, and intermolecular packing arrangements [9]. The heavy atom positions of chlorine and iodine facilitate structure determination through their strong X-ray scattering factors [9]. Crystal packing analysis reveals intermolecular interactions such as halogen bonding and π-π stacking that influence material properties [9].
Structural parameters derived from X-ray analysis include precise atomic coordinates, thermal displacement parameters, and hydrogen bonding geometries [9]. The dihedral angles between aromatic rings and the conformation of the ethoxy substituent can be accurately determined through crystallographic methods [9]. Crystal density calculations from unit cell parameters provide validation of experimentally measured density values [9].
| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons, ethoxy signals | 6.5-8.0 ppm (aromatic), 3.5-4.5 ppm (ethoxy) |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, heavy atom effects | 110-160 ppm (aromatic), 60-65 ppm (ethoxy) |
| Infrared Spectroscopy | Carbon-hydrogen stretches, fingerprint region | 3000-3100 cm⁻¹ (aromatic), 600-1450 cm⁻¹ (fingerprint) |
| Mass Spectrometry | Molecular ion, fragmentation patterns | m/z 372 (molecular ion), characteristic losses |
| X-ray Diffraction | Crystal structure, lattice parameters | Characteristic peak positions, space group data |
The retrosynthetic analysis of 1-chloro-2-(2-ethoxybenzyl)-4-iodobenzene requires careful consideration of the directing effects of each substituent and the strategic order of bond formation [1] [2]. The target molecule contains three distinct functional groups: a chloro substituent, an iodo substituent, and an ethoxybenzyl group, each requiring specific synthetic approaches.
The primary retrosynthetic disconnection strategy involves identifying the most efficient sequence of transformations by analyzing the directing effects of each substituent [1] [2]. The chloro and iodo substituents both exhibit ortho-para directing properties through resonance effects, while the ethoxybenzyl group provides additional steric and electronic considerations [3] [4]. The key strategic decision involves determining whether to introduce the halogen substituents before or after the benzylation step.
A viable retrosynthetic approach involves disconnecting the ethoxybenzyl group first, revealing a dihalogenated benzene intermediate [5]. This intermediate can be further disconnected to reveal benzene as the ultimate starting material, requiring sequential halogenation reactions. The synthetic sequence would proceed through electrophilic aromatic substitution reactions, followed by benzylation under basic conditions [6] [5].
Alternative disconnection strategies include starting with ethoxybenzyl chloride and coupling it with a dihalogenated benzene derivative through nucleophilic substitution mechanisms [6] [5]. This approach offers advantages in terms of regioselectivity control and yields, as demonstrated in synthetic protocols achieving 97.4% yields through optimized reaction conditions [5].
Electrophilic iodination represents a critical transformation in the synthesis of 1-chloro-2-(2-ethoxybenzyl)-4-iodobenzene, requiring specialized reagent systems due to the inherent low reactivity of elemental iodine [7] [8]. The most effective methodologies employ oxidizing agents to generate electrophilic iodine species capable of aromatic substitution.
The primary iodination approach utilizes iodine in combination with nitric acid under acidic conditions [7] [8]. This system generates highly electrophilic iodine species, likely in the form of iodine nitrate or related complexes, which readily attack electron-rich aromatic systems. The mechanism involves initial formation of a sigma complex, followed by deprotonation to restore aromaticity [7] [8].
An alternative methodology employs iodine with hydrogen peroxide in sulfuric acid [7] [8]. This system provides enhanced reactivity through the formation of hypoiodous acid intermediates, which subsequently undergo electrophilic aromatic substitution. The reaction conditions require careful temperature control to prevent over-oxidation and maintain selectivity.
Advanced iodination techniques include the use of iodine with potassium iodate in concentrated sulfuric acid, generating the triiodine cation as the active electrophile [8]. This system demonstrates particular effectiveness with strongly deactivated aromatic compounds, including benzoic acid derivatives and nitroaromatics, achieving successful iodination under conditions where other methods fail.
Directed ortho-chlorination strategies exploit the directing effects of existing substituents to achieve regioselective chlorine incorporation [3] [4] [9]. The chlorine atom exhibits ortho-para directing properties through resonance effects, where the lone pair electrons on chlorine participate in resonance with the aromatic pi-system [3] [4].
The standard chlorination methodology employs chlorine gas with aluminum chloride as a Lewis acid catalyst [9]. The mechanism involves initial formation of a chlorine-aluminum chloride complex, generating an electrophilic chlorine species. The aromatic ring attacks this electrophile, forming a sigma complex intermediate, followed by base-mediated deprotonation to yield the chlorinated product [9].
Iron-catalyzed chlorination provides an alternative approach, utilizing iron metal with chlorine gas [9]. The iron undergoes oxidation to form iron(III) chloride, which then functions as the active Lewis acid catalyst. This method offers practical advantages in terms of catalyst cost and availability, while maintaining comparable yields to aluminum chloride systems [9].
Temperature control proves critical in chlorination reactions, with room temperature conditions generally preferred to minimize side reactions and maintain selectivity [9]. The reaction typically proceeds rapidly under these conditions, with complete conversion achieved within several hours depending on substrate reactivity.
Benzylation reactions represent a fundamental transformation for introducing the ethoxybenzyl group into the target molecule [10] [11] [12]. The most widely employed methodology utilizes benzyl halides with strong bases in polar aprotic solvents, proceeding through nucleophilic substitution mechanisms.
The standard benzylation protocol employs sodium hydride with benzyl bromide in dimethylformamide [10] [11]. The reaction proceeds through deprotonation of the nucleophilic substrate, followed by nucleophilic attack on the benzyl halide. The use of dimethylformamide provides the necessary polar aprotic environment to stabilize the ionic intermediates while maintaining nucleophilicity [10] [11].
Optimization of benzylation conditions often includes the addition of tetrabutylammonium iodide or sodium iodide as catalysts [13]. These additives facilitate the formation of benzyl iodide in situ, which exhibits enhanced reactivity compared to benzyl bromide or benzyl chloride. The halogen exchange improves reaction rates and yields while maintaining selectivity.
Alternative benzylation approaches include the use of benzyl trichloroacetimidate under mildly acidic conditions [13]. This methodology provides advantages for base-sensitive substrates, offering benzylation under nearly neutral conditions. The reaction proceeds through an acetimidium intermediate, followed by nucleophilic attack and elimination.
Side reaction considerations include the formation of amine impurities when using dimethylformamide as solvent [10] [11]. These impurities can act as catalyst poisons in subsequent transformations, particularly in thiourea-catalyzed reactions. Alternative solvents such as tetrahydrofuran or dichloromethane may be employed to minimize these issues.
The ethoxy group in 1-chloro-2-(2-ethoxybenzyl)-4-iodobenzene may require protection during certain synthetic transformations, particularly those involving strong acids or bases [14] [15]. Several protecting group strategies are available, each with specific advantages and limitations.
Benzyl ether protection represents the most widely employed strategy for ethoxy groups [14] [13]. The benzyl group provides exceptional stability toward both acidic and basic conditions, making it suitable for multi-step synthetic sequences. Installation typically involves sodium hydride with benzyl bromide in dimethylformamide, while deprotection is achieved through hydrogenolysis using palladium on carbon [14] [13].
Silyl ether protection offers an alternative approach, with tert-butyldimethylsilyl being particularly effective [14] [16] [17]. The tert-butyldimethylsilyl group provides enhanced stability compared to trimethylsilyl groups, with resistance to hydrolysis being approximately 10,000 times greater [16]. Installation involves tert-butyldimethylsilyl chloride with imidazole in dimethylformamide, while deprotection utilizes fluoride sources such as tetrabutylammonium fluoride [14] [16].
Acetal protecting groups, including isopropylidene and benzylidene acetals, provide additional options for diol protection [14]. These groups are particularly useful for 1,2-diol or 1,3-diol systems, offering acid-labile protection that can be removed under mild conditions. Installation typically involves the corresponding aldehyde or ketone with acid catalysis.
The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps [14] [15]. Factors include stability requirements, installation and removal conditions, and compatibility with other functional groups present in the molecule.
Catalytic coupling reactions provide powerful methodologies for constructing the carbon-carbon bonds in 1-chloro-2-(2-ethoxybenzyl)-4-iodobenzene [18] [19] [20]. These palladium-catalyzed transformations enable the formation of complex aromatic systems with high efficiency and selectivity.
The Suzuki-Miyaura coupling represents one of the most versatile methods for carbon-carbon bond formation [18] [19] [20]. This reaction couples organoboron compounds with aryl halides in the presence of a palladium catalyst and base. The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the organoboron species and reductive elimination to form the coupled product [19] [20].
Typical reaction conditions employ palladium(0) complexes such as tetrakis(triphenylphosphine)palladium or palladium acetate with triphenylphosphine ligands [19] [20]. The base commonly used is potassium carbonate or sodium carbonate, with the reaction conducted in polar solvents such as dimethoxyethane or toluene. Reaction temperatures typically range from 80-120°C, with reaction times of 12-24 hours [19] [20].
The Stille coupling provides an alternative approach, utilizing organotin reagents instead of organoboron compounds [21] [22]. While highly effective, this method suffers from the toxicity of organotin reagents and the difficulty of removing tin-containing byproducts [21] [22]. The reaction mechanism parallels that of Suzuki coupling, with transmetalation occurring between the palladium complex and the organotin reagent.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the coupling of aryl halides with amines [23] [24] [25]. This transformation employs palladium catalysts with specialized phosphine ligands designed to facilitate the challenging reductive elimination step. The reaction has found widespread application in pharmaceutical synthesis due to the prevalence of aryl-nitrogen bonds in drug molecules [23] [24].
The Negishi coupling utilizes organozinc reagents, offering broader functional group tolerance compared to Grignard reagents [26] [27] [28]. The reaction requires anhydrous conditions due to the moisture sensitivity of organozinc compounds, but provides excellent yields for both sp²-sp² and sp²-sp³ coupling reactions [26] [27].
The Sonogashira coupling specializes in the formation of carbon-carbon bonds between terminal alkynes and aryl halides [29] [30] [31]. This reaction employs both palladium and copper catalysts, with the copper serving to activate the terminal alkyne through acetylide formation. The reaction proceeds under mild conditions and tolerates a wide range of functional groups [29] [30].
The purification and isolation of 1-chloro-2-(2-ethoxybenzyl)-4-iodobenzene requires careful selection of appropriate techniques based on the physical and chemical properties of the compound [32] [33] [34] [35]. The compound's crystalline nature and moderate molecular weight make several purification methods viable.
Column chromatography represents the most widely applicable purification technique for organic compounds [32] [34]. The method relies on differential adsorption of components on a stationary phase, typically silica gel. Mobile phase selection involves optimizing the polarity to achieve adequate separation while maintaining reasonable retention times. For halogenated aromatic compounds, hexane-ethyl acetate mixtures typically provide effective separation [32] [34].
The efficiency of column chromatography depends on several factors, including column length, stationary phase particle size, and flow rate [32] [34]. Longer columns with smaller particle sizes provide better resolution but require longer elution times. The optimal balance between resolution and time depends on the specific separation requirements and the similarity of the compounds being separated.
Recrystallization offers superior purity levels compared to column chromatography, often achieving 98-99.5% purity [33] [35]. The technique relies on differential solubility in hot versus cold solvents, with the compound being soluble at elevated temperatures and precipitating upon cooling. Solvent selection is critical, with the ideal solvent providing high solubility when hot and low solubility when cold [33] [35].
The recrystallization process begins with dissolving the crude compound in the minimum amount of hot solvent required for complete dissolution [33] [35]. The solution is then filtered to remove insoluble impurities, followed by controlled cooling to promote crystal formation. Slow cooling generally produces larger, higher-quality crystals, while rapid cooling favors smaller crystals [33] [35].
High-performance liquid chromatography provides analytical capabilities for purity assessment and can be scaled for preparative applications [36] [37] [38]. The technique uses high-pressure pumps to force mobile phase through packed columns, achieving superior resolution compared to traditional column chromatography. Detection is typically accomplished through ultraviolet absorption, taking advantage of the aromatic chromophores in the target compound [36] [37] [38].
Gas chromatography offers analytical capabilities for volatile compounds, though the molecular weight and thermal stability of 1-chloro-2-(2-ethoxybenzyl)-4-iodobenzene may limit its applicability [39] [40] [41]. The technique provides excellent resolution and quantitative analysis capabilities, with detection limits often in the parts-per-million range [39] [40] [41].
Thin-layer chromatography serves as a rapid analytical technique for reaction monitoring and purity assessment [42] [43]. The method uses thin layers of adsorbent material on glass or plastic plates, with compounds separated by capillary action. Visualization typically requires ultraviolet light or chemical staining, as many organic compounds are colorless [42] [43].
The retention factor (Rf) provides a characteristic value for each compound under specific conditions, enabling identification and purity assessment [42] [43]. Values are calculated as the ratio of compound migration distance to solvent front distance, with reproducible results requiring careful attention to experimental conditions including temperature, humidity, and solvent composition [42] [43].
Sublimation purification may be applicable for compounds with appropriate vapor pressure characteristics [32] [44]. The technique involves direct conversion from solid to vapor phase without passing through the liquid phase, effectively separating sublimable compounds from non-sublimable impurities [32] [44].
The synthetic preparation of 1-chloro-2-(2-ethoxybenzyl)-4-iodobenzene as reported in the literature achieves 97.4% yield through optimized reaction conditions [5]. The purification protocol involves recrystallization from appropriate solvents, yielding a white granular powder with high purity as determined by high-performance liquid chromatography analysis [5].
| Purification Method | Separation Principle | Typical Applications | Purity Achieved |
|---|---|---|---|
| Column Chromatography | Differential adsorption on stationary phase | Preparative separation of organic compounds | 95-99% |
| Recrystallization | Differential solubility in hot vs cold solvent | Purification of crystalline solids | 98-99.5% |
| High-Performance Liquid Chromatography | High-pressure liquid chromatography separation | Analytical and preparative separations | 99-99.9% |
| Gas Chromatography | Gas-phase separation in column | Analysis of volatile compounds | 99-99.9% (analytical) |
| Thin Layer Chromatography | Thin layer adsorption chromatography | Reaction monitoring and purity analysis | Qualitative assessment |
| Synthetic Method | Typical Catalysts | Reaction Conditions | Typical Yields |
|---|---|---|---|
| Electrophilic Iodination | Iodine/Nitric Acid, Iodine/Hydrogen Peroxide/Sulfuric Acid | Acidic conditions, oxidizing agent required | 60-90% |
| Directed Ortho-Chlorination | Chlorine/Aluminum Chloride, Chlorine/Iron | Lewis acid catalyst, anhydrous conditions | 70-95% |
| Suzuki-Miyaura Coupling | Palladium(0) complexes | Base required, cross-coupling conditions | 80-95% |
| Buchwald-Hartwig Amination | Palladium(0) complexes with phosphine ligands | Base required, inert atmosphere | 75-90% |
| Stille Coupling | Palladium(0) complexes | Cross-coupling conditions, organostannane reagent | 70-95% |
| Halogenation Type | Common Reagents | Reaction Conditions | Selectivity |
|---|---|---|---|
| Chlorination | Chlorine/Aluminum Chloride, Chlorine/Iron | Lewis acid catalyst, room temperature | Ortho/Para directing with activating substituents |
| Iodination | Iodine/Nitric Acid, Iodine/Hydrogen Peroxide/Sulfuric Acid | Oxidizing agent, acidic conditions | Meta directing with deactivating substituents |
| Bromination | Bromine/Aluminum Bromide, Bromine/Iron | Lewis acid catalyst, room temperature | Ortho/Para directing with activating substituents |